Product packaging for Bicyclo[1.1.1]pentan-2-amine(Cat. No.:CAS No. 67947-39-1)

Bicyclo[1.1.1]pentan-2-amine

Cat. No.: B1354465
CAS No.: 67947-39-1
M. Wt: 83.13 g/mol
InChI Key: TWFDMMFLHVFKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of BCP Chemistry

The story of Bicyclo[1.1.1]pentane begins in 1964, when it was first synthesized by Kenneth B. Wiberg and his colleagues. nih.govacs.orgrsc.org Initially, the molecule was primarily a subject of academic curiosity due to its highly strained ring system, possessing a significant strain energy of 66.6 kcal mol⁻¹ compared to the linear hydrocarbon pentane. nih.govacs.org For several decades, research into BCPs remained a specialized domain.

A significant breakthrough occurred with the synthesis of [1.1.1]propellane, a structurally related hydrocarbon, first reported by Wiberg and Walker in 1982, with an improved synthetic method developed by Szeimies and coworkers in 1985. rsc.orgrhhz.net [1.1.1]Propellane, with its highly reactive central carbon-carbon bond, proved to be a versatile and crucial precursor for the synthesis of a wide array of functionalized BCP derivatives. rsc.orgthieme-connect.de

The perception of BCPs shifted dramatically in 1996 when Pellicciari and his team described a BCP analogue of a glutamate (B1630785) receptor antagonist, highlighting its potential as a structural mimic. nih.govacs.org However, it wasn't until the 2010s that interest in the BCP scaffold truly ignited within the medicinal chemistry community, spurred by reports demonstrating its value as a bioisosteric replacement for common chemical groups in drug candidates. nih.govacs.org

Significance of the Bicyclo[1.1.1]pentane Scaffold in Modern Organic Synthesis

The BCP scaffold has become a highly attractive motif in modern organic and medicinal chemistry, primarily due to its role as a versatile bioisostere. researchgate.net A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The BCP core is widely used as a saturated, three-dimensional replacement for several key functional groups. thieme-connect.de

Key Bioisosteric Roles of the BCP Scaffold:

para-Substituted Phenyl Rings: The rigid BCP cage effectively mimics the linear geometry of a 1,4-disubstituted benzene (B151609) ring. The substituents at the bridgehead positions (C1 and C3) have a 180° exit vector, perfectly replicating the orientation of para-substituents on an aromatic ring. acs.org

tert-Butyl Groups: The compact, spherical nature of the BCP scaffold makes it an effective mimic for the sterically bulky tert-butyl group. thieme-connect.denih.gov

Alkynes: The linear arrangement of the bridgehead carbons also allows the BCP unit to serve as a non-linear, saturated surrogate for internal alkynes. thieme-connect.denih.gov

The incorporation of the BCP scaffold into drug candidates often leads to significant improvements in their physicochemical and pharmacokinetic properties. This strategy is part of a broader movement in drug discovery known as "escaping from flatland," which advocates for moving away from flat, aromatic structures towards more three-dimensional molecules. rsc.orgpnas.org

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Advantage of BCP
Geometry Planar (2D)Three-Dimensional (3D)Increases molecular complexity and can improve binding selectivity. rsc.orgpnas.org
Solubility Generally lower aqueous solubility.Often significantly improved aqueous solubility. tcichemicals.comrsc.orgiris-biotech.deEnhances potential for oral bioavailability.
Metabolic Stability Susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes).Generally higher metabolic stability due to lack of aromatic C-H bonds. researchgate.nettcichemicals.comReduces metabolic clearance and can prolong drug half-life. iris-biotech.de
Lipophilicity Higher lipophilicity.Lower lipophilicity.Can lead to a better overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. iris-biotech.de

The explosion of interest in BCPs has fueled the development of a vast synthetic toolkit, making a diverse range of BCP derivatives, including the previously inaccessible 1,2-difunctionalized BCPs (mimetics for ortho/meta-substituted arenes), more readily available to researchers. nih.govpnas.org

Role of Bicyclo[1.1.1]pentylamines (BCPAs) within the BCP Framework

Within the diverse family of BCP derivatives, Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as particularly valuable building blocks in drug discovery. rsc.org These compounds, which feature an amine group attached to the BCP cage, are frequently employed as bioisosteres for anilines (arylamines). rhhz.netnih.govacs.org The use of arylamines in drug candidates can be problematic due to concerns related to metabolism, bioavailability, and potential toxicity. rsc.org BCPAs offer a three-dimensional, saturated alternative that can circumvent these issues. rsc.orgacs.org

The synthesis of BCPAs is an active area of research. A prominent strategy involves the direct amination of [1.1.1]propellane through radical-mediated processes. nih.govresearchgate.net This allows for the efficient, and often one-pot, construction of complex, multi-functionalized BCPAs. nih.govrsc.org While much of the research has focused on bridgehead amines (Bicyclo[1.1.1]pentan-1-amine), synthetic routes to bridge-substituted amines like Bicyclo[1.1.1]pentan-2-amine are also being developed, further expanding the chemical space accessible to medicinal chemists. researchgate.net The exceptional reactivity of BCP-amine compared to other alicyclic amines, such as Bicyclo[2.2.2]octane-amine (BCO-amine), has been noted, attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.net

Conceptual Framework of Bioisosterism for BCP-Amines in Molecular Design

The rationale for using a BCPA as an aniline (B41778) bioisostere includes:

Improved Metabolic Profile: Saturated aliphatic amines, like BCPAs, are generally less susceptible to the oxidative metabolic pathways that affect anilines. rsc.org

Enhanced Physicochemical Properties: The replacement often leads to increased aqueous solubility and reduced lipophilicity, which are desirable traits for drug candidates. tcichemicals.comrsc.org

Introduction of 3D-Character: Swapping a flat aromatic ring for a rigid, three-dimensional BCP cage can lead to novel binding interactions with biological targets and provide access to new intellectual property. rsc.orgpnas.org

Modulation of Basicity: The amine's basicity (pKa) can be influenced by the rigid BCP scaffold, potentially optimizing interactions with the target protein.

Recent advances have enabled the creation of diverse libraries of BCPAs through high-throughput automated synthesis, accelerating the exploration of this chemical space in drug discovery programs. acs.org The development of modular strategies allows for the divergent preparation of various functionalized BCP alkylamines, further solidifying the role of these compounds as powerful tools for crafting superior therapeutics. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFDMMFLHVFKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438443
Record name Bicyclo[1.1.1]pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67947-39-1
Record name Bicyclo[1.1.1]pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Studies on Bicyclo 1.1.1 Pentan 2 Amine Systems

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been essential in defining the molecular and electronic structure of bicyclo[1.1.1]pentane derivatives. The BCP cage is a rigid, strained scaffold, and understanding its geometry is fundamental to its application as a bioisostere. researchgate.netresearchgate.net Theoretical studies, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT) at levels such as B3LYP/6-311++G**, have been used to analyze the molecular structures of BCP derivatives. acs.org

These investigations reveal how substituents at the bridgehead positions can perturb the geometry of the cage itself. acs.org For instance, in molecules with the general formula Ph−[C(CH₂)₃C]n−X, the deformation of the BCP cage is primarily determined by the electronegativity of the substituent X. acs.org This is analogous to the distortion observed in the benzene (B151609) ring of Ph-X molecules. acs.org The ability of the BCP framework to transmit these short-range electronic effects stems from significant electron density within the cage and hyperconjugative interactions between the substituent and the framework. acs.org

Analyses of the geometry of the bridgehead bicyclo[1.1.1]pentan-1-amine (BCP-amine) indicate that the amine group experiences low steric hindrance, a factor that contributes significantly to its reactivity. researchgate.netnih.gov This reduced steric profile, when compared to bulkier analogs like bicyclo[2.2.2]octane (BCO), is a key structural feature elucidated by computational models. researchgate.netnih.gov

Table 1: Key Findings on BCP Geometry and Electronic Structure

Computational Method Key Finding Reference
HF/6-31G* & B3LYP/6-311++G** BCP cage deformation is primarily influenced by the electronegativity of bridgehead substituents. acs.org
MO Calculations The BCP framework transmits electronic effects via high electron density within the cage and hyperconjugation. acs.org

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO's energy and location indicate a molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com

For BCP-amine, FMO analysis has been crucial in explaining its exceptional reactivity, particularly its high intrinsic nucleophilicity. researchgate.netnih.gov Computational studies comparing BCP-amine with the less reactive bicyclo[2.2.2]octan-1-amine (BCO-amine) show that the combination of low steric hindrance and high nucleophilicity in BCP-amine facilitates reactions such as condensation with nadic anhydride. researchgate.netnih.govresearchgate.net The analysis of these frontier orbitals helps to rationalize why BCP-amine reacts readily where similar caged amines are sluggish. researchgate.net This understanding is vital for its use as a bioisostere in medicinal chemistry, where predicting interactions is key. researchgate.net

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions involving BCP systems. Many synthetic routes to functionalized BCPs, especially BCP-amines, proceed through radical intermediates, and DFT calculations are instrumental in mapping out these reaction pathways. thieme-connect.comccspublishing.org.cn

The synthesis of BCP-amines often starts from [1.1.1]propellane, a highly strained precursor whose reactivity is dominated by the cleavage of its central bond to form a stable bicyclo[1.1.1]pent-1-yl radical. thieme-connect.com DFT calculations have been used to elucidate the radical chain cycle in reactions such as the multicomponent carboamination of propellane. thieme-connect.com For example, in a reaction developed by Uchiyama's group, DFT calculations helped show that di-tert-butyl azodicarboxylate acts as an effective radical trap for the 3-substituted BCP-radical, leading to more stable radical intermediates and facilitating the formation of multi-functionalized BCP-amine derivatives. frontiersin.org Similarly, DFT calculations have supported the proposed mechanism for the nickel-catalyzed use of [1.1.1]propellane as a carbene precursor, showing the concerted cleavage of C-C bonds to form a key nickel-carbene intermediate. bris.ac.uk

Computational analysis also supports the mechanism of photoredox-catalyzed additions to propellane, where DFT calculations for a sample substrate showed that the strain-relieving addition of a pyridyl radical to propellane is highly exergonic, with a subsequent rate-limiting propagation step. acs.org

Analysis of Non-Covalent Interactions and Molecular Electrostatic Potentials in BCP-Amine Derivatives

The study of non-covalent interactions (NCIs) is critical for understanding the behavior of BCP derivatives in condensed phases and biological systems. nih.gov Computational methods are used to analyze interactions such as hydrogen bonds, halogen bonds, and other weak contacts that dictate molecular recognition and crystal packing. nih.govmanchester.ac.ukcolab.ws

A systematic study of seven BCP derivatives used DFT analysis, Hirshfeld surface analysis, and 2D fingerprint plots to probe these interactions. nih.govmanchester.ac.ukcolab.ws The investigations revealed the presence of various NCIs, including N−H···O hydrogen bonds and I···N halogen bonds. nih.govmanchester.ac.ukcolab.ws The preference for a particular type of interaction, such as I···I versus I···N halogen bonding, was found to depend on the electronic nature and geometry of the bridgehead substituents. nih.gov

Molecular electrostatic potential (MEP) maps are calculated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For BCP derivatives, MEP calculations help characterize different non-covalent interactions by identifying σ-holes, which are regions of positive electrostatic potential that can interact with nucleophiles. nih.gov These computational interaction profiles are valuable for the rational design of BCP-containing drug analogs. nih.govmanchester.ac.ukcolab.ws

Table 2: Summary of Non-Covalent Interactions in BCP Derivatives

Interaction Type Observation Computational Tool Reference
Halogen Bonding (I···N) Optimized geometry shows an I···N distance of 2.99 Å, consistent with experimental values. DFT nih.gov
Hydrogen Bonding (N−H···O) Strong N−H···O contacts were observed in the solid state of a BCP co-crystal. X-ray Analysis, DFT nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Properties

The rigid, three-dimensional structure of the BCP core is a defining feature that has propelled its use as a bioisostere for flat aromatic rings. researchgate.netnih.gov The ability to control the spatial orientation of substituents on this scaffold is crucial for determining its biological and chemical properties. ucl.ac.uk

While 1,3-disubstituted BCPs act as linear para-substituted benzene mimics, the synthesis of 1,2-disubstituted BCPs has been a significant challenge. nih.gov These 1,2-disubstituted systems are particularly valuable as they are inherently chiral and can serve as bioisosteres for ortho- and meta-substituted anilines. nih.gov The development of synthetic routes to access enantiomerically enriched chiral BCP-amines, such as 2-substituted BCPAs, opens new avenues in medicinal chemistry. nih.gov

Recent advances include the direct, asymmetric addition of aldehydes to [1.1.1]propellane, which uses a combination of photocatalysis and organocatalysis to generate α-chiral BCPs with high enantioselectivity. nih.gov A theoretical model for stereoinduction was developed to explain the reaction's outcome, highlighting the importance of understanding the stereochemical impact on molecular properties. nih.gov The defined stereochemistry of functional groups on the rigid BCP scaffold allows for precise exploration of chemical space, which is critical for designing potent and selective drug candidates. ucl.ac.uk

Applications of Bicyclo 1.1.1 Pentan 2 Amine Scaffolds in Advanced Molecular Design

BCP-Amines as Versatile Building Blocks in Organic Synthesis

Bicyclo[1.1.1]pentan-2-amine and related BCP structures serve as foundational scaffolds for constructing more complex molecular entities. Their inherent structural rigidity and well-defined stereochemistry allow for precise control over the spatial arrangement of functional groups, a critical aspect in the synthesis of targeted molecules.

The BCP core, functionalized with amine groups, is a valuable precursor for creating building blocks used in click chemistry, a class of reactions known for their high efficiency and specificity. Bicyclo[1.1.1]pentylamine hydrochloride, for instance, can be used to prepare BCP-derived azides. sigmaaldrich.com These azides, along with BCP-substituted terminal alkynes, are effective substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. enamine.netresearchgate.net This methodology allows for the straightforward synthesis of BCP-triazole conjugates, which are of interest in medicinal, combinatorial, and bioconjugate chemistry. enamine.netresearchgate.netlookchem.com The synthesis of these BCP-azides and -alkynes often starts from common intermediates like corresponding carboxylic acids, making them readily accessible. enamine.netlookchem.com

The unique three-dimensional nature of BCP-amines makes them ideal starting points for synthesizing intricate molecular architectures. The rigid BCP cage can act as a central scaffold, directing the orientation of appended functional groups in a precise manner. nih.gov This has been exploited in the synthesis of novel ligands and complex organic molecules where spatial arrangement is key to function. researchgate.net For example, the BCP-amine substructure has been photochemically converted to the more complex bicyclo[3.1.1]heptan-1-amine skeleton, demonstrating a novel method for upgrading bridged bicyclic building blocks. chemrxiv.org Furthermore, radical-mediated reactions involving [1.1.1]propellane have become a powerful strategy for the direct synthesis of BCP-amine derivatives, providing access to a wide range of functionalized scaffolds for further elaboration. acs.orgnih.govresearchgate.net

Bioisosteric Replacements in Medicinal Chemistry Research

In medicinal chemistry, the concept of bioisosterism—replacing one chemical moiety with another to enhance a desired property without significantly altering biological activity—is a fundamental strategy. The BCP scaffold has proven to be a highly effective bioisostere for several common chemical groups, leading to improvements in the physicochemical and pharmacokinetic profiles of drug candidates. acs.orgnih.govnih.gov

One of the most prominent applications of the BCP scaffold is as a saturated, three-dimensional mimic for the para-substituted phenyl ring. acs.orgnih.govthieme-connect.comchemrxiv.org The bridgehead substituents on a 1,3-disubstituted BCP replicate the 180° exit vector of a para-substituted arene. acs.org This substitution can lead to significant improvements in properties critical for drug development, such as increased aqueous solubility, enhanced metabolic stability, and reduced non-specific binding. nih.govbldpharm.combldpharm.comrsc.org

A notable case study is the replacement of a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. acs.orgnih.govresearchgate.net This modification resulted in an equipotent compound with markedly improved aqueous solubility and passive permeability, which translated to superior oral absorption in animal models. acs.orgnih.govresearchgate.net BCP-amines, specifically, are considered valuable bioisosteres for anilines. nih.govfrontiersin.org The replacement of a fluorophenyl ring with a fluoro-substituted BCP in the anti-inflammatory drug Flurbiprofen has also been explored, demonstrating the broad applicability of this strategy. d-nb.infonih.gov While 1,3-disubstituted BCPs effectively mimic para-substituted arenes, recent advances have focused on synthesizing 1,2-difunctionalized BCPs to serve as mimics for ortho- and meta-substituted benzenes, a previously challenging area. nih.govrsc.orgpnas.orgprinceton.edu

Table 1: Comparison of Physicochemical Properties: Phenyl Ring vs. BCP Bioisostere

Property Molecule with Phenyl Ring Molecule with BCP Ring Observed Improvement with BCP Reference
Aqueous Solubility Lower Higher Frequently Increased nih.govbldpharm.comresearchgate.netselvita.com
Metabolic Stability Prone to oxidation (e.g., CYP450) More resistant to metabolism Generally Improved bldpharm.combldpharm.comrsc.orgthieme-connect.com
Lipophilicity (logP) Higher Lower Often Reduced d-nb.infoselvita.com
Non-specific Binding Higher tendency Lower tendency Reduced bldpharm.combldpharm.comrsc.org
Molecular Shape Planar (2D) Three-Dimensional (3D) Increased sp³ character nih.govbldpharm.comselvita.com

Beyond aromatic rings, the BCP core is also utilized as a bioisosteric replacement for tert-butyl groups and internal alkynes. acs.orgthieme-connect.comfrontiersin.orgthieme-connect.comresearchgate.net As a tert-butyl mimic, the rigid, bulky BCP cage can fill similar spatial requirements in a binding pocket while introducing a more three-dimensional character. nih.govfrontiersin.org When replacing a linear alkyne, the BCP acts as a rigid spacer, maintaining a similar distance and vector between two points of the molecule but with a saturated, non-linear core. acs.orgthieme-connect.com This substitution can favorably alter a molecule's physicochemical properties, such as improving solubility and metabolic profile, which are often key challenges in drug development. frontiersin.orgthieme-connect.com

The introduction of a BCP scaffold fundamentally alters a molecule's topology, moving it from a potentially "flat" two-dimensional structure to a more complex three-dimensional one. nih.govbldpharm.comselvita.com This "escape from flatland" is a major theme in modern drug discovery, as increased three-dimensionality is often correlated with improved pharmacological properties. nih.govnih.gov The rigid nature of the BCP cage severely restricts the conformational freedom of the molecule. rsc.orgmdpi.com This conformational locking can pre-organize a bioactive molecule into its optimal binding conformation for a biological target, potentially increasing potency and selectivity. mdpi.com By providing a rigid scaffold, BCPs allow medicinal chemists to explore the chemical space around a pharmacophore with greater precision and control over the spatial arrangement of key interacting groups. nih.govbldpharm.comthieme-connect.com

Rationale for Improved Pharmacokinetic Profiles through Bioisosterism

The use of bicyclo[1.1.1]pentane (BCP) scaffolds, including this compound, as bioisosteres for aromatic rings in drug design is a strategy driven by the goal of enhancing the pharmacokinetic properties of therapeutic candidates. princeton.edunih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. tcichemicals.com The BCP core serves as a nonclassical, three-dimensional bioisostere for para-substituted phenyl rings, offering a rigid structure with similar substituent exit vectors but with a different set of physicochemical characteristics. nih.goviris-biotech.de

The rationale for replacing planar, aromatic moieties with saturated, sp³-rich BCP structures is multifaceted. A primary driver is the potential for significant improvements in metabolic stability. princeton.eduiris-biotech.de Aromatic rings are often susceptible to metabolic breakdown by cytochrome P450 enzymes, which can lead to rapid clearance and low bioavailability. iris-biotech.de The saturated, strained carbocyclic framework of BCP is less prone to such enzymatic degradation. For instance, the BCP analogue of Resveratrol demonstrated a marked improvement in bioavailability, with a longer half-life and reduced formation of glucuronide and sulfate (B86663) conjugates. iris-biotech.de

Furthermore, the introduction of a BCP scaffold can favorably modulate a molecule's physicochemical properties, such as solubility and lipophilicity. princeton.edutcichemicals.com High lipophilicity and low aqueous solubility are common liabilities in drug development, often associated with poor absorption and nonspecific binding. princeton.eduiris-biotech.de Replacing a phenyl ring with a BCP unit generally leads to a decrease in lipophilicity (as measured by clogP) and an increase in aqueous solubility, addressing these challenges. d-nb.infonih.gov This shift away from "flatland" towards more three-dimensional structures is a key theme in modern medicinal chemistry for producing drug candidates with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. pnas.org

The structural rigidity and precise geometry of the BCP core ensure that it can effectively mimic the spatial arrangement of substituents on a para-substituted benzene (B151609) ring, preserving the intended biological interactions with a target receptor while conferring the benefits of a saturated scaffold. nih.gov This combination of geometric mimicry and enhanced physicochemical properties underpins the growing use of BCP-amines and related derivatives in the design of next-generation pharmaceuticals. princeton.edunih.gov

Table 1: Comparison of Physicochemical Properties of Aromatic vs. BCP-Containing Compounds

Compound Pair Structure clogP Rationale for Improvement
Flurbiprofen Analogue (Aromatic) Fluorophenyl Ring ~4.9 - 5.4 High lipophilicity.
Flurbiprofen Analogue (BCP) Fluoro-Bicyclo[1.1.1]pentane Ring ~3.3 Reduced lipophilicity by almost two orders of magnitude, potentially improving solubility and reducing nonspecific binding. d-nb.infonih.gov
Generic γ-secretase inhibitor (Aromatic) Phenyl Ring Not specified Prone to metabolic degradation.

Integration into Supramolecular Chemistry and Materials Science Research

The unique structural characteristics of the bicyclo[1.1.1]pentane (BCP) framework have prompted its exploration beyond medicinal chemistry into the realms of supramolecular chemistry and materials science. d-nb.infonih.gov The highly rigid and compact cage structure of BCP provides a well-defined and predictable building block (a "scaffold") for constructing larger, ordered molecular assemblies.

A key feature of the 1,3-disubstituted BCP core is its linear geometry, which acts as a rigid rod-like linker, holding functional groups at a fixed distance and orientation. nih.gov This property is highly desirable in supramolecular chemistry, where precise control over molecular architecture is essential for creating complex, self-assembling systems. The BCP unit can be used to construct molecular rods, triptycene-like structures, and other sophisticated three-dimensional architectures. Its predictable geometry makes it an ideal component for designing molecular crystals, liquid crystals, and polymers where long-range order is critical.

The integration of BCP-amine scaffolds into these fields allows for the introduction of specific interaction sites (via the amine group) onto a rigid, non-aromatic linker. This enables the formation of hydrogen-bonded networks, coordination complexes, and other non-covalent assemblies with defined topologies. The replacement of flexible alkyl chains or conformationally ambiguous aromatic linkers with rigid BCP units can lead to materials with enhanced thermal stability, improved mechanical properties, and unique phase behaviors. Researchers are leveraging these attributes to design novel host-guest systems, molecular machines, and porous materials where the BCP cage defines the shape and size of internal cavities. d-nb.infonih.gov

Development of Novel Functional Materials Incorporating BCP-Amine Units

The translation of BCP's unique properties into tangible products is an active area of research, leading to the development of novel functional materials. The incorporation of BCP-amine units into polymers and other materials imparts the distinct characteristics of the BCP cage, such as rigidity, thermal stability, and a defined three-dimensional structure. frontiersin.org

In polymer science, BCP derivatives are being investigated as monomers for creating high-performance materials. Polymers containing BCP in their backbone can exhibit high glass transition temperatures and excellent thermal stability due to the rigidity of the bicyclic unit, which restricts segmental motion. The amine functionality on the BCP scaffold provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides. These materials could find applications in aerospace and electronics, where components are exposed to extreme temperatures.

The defined geometry of the BCP scaffold is also being exploited to create materials with specific optical or electronic properties. By attaching chromophores or electronically active groups to a BCP-amine linker, it is possible to control the spatial arrangement and electronic coupling between these functional units. This can influence the material's absorption, fluorescence, and charge-transport properties. Such molecular design principles are relevant for the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and molecular wires. The BCP unit serves as an insulating, rigid bridge that prevents unwanted electronic conjugation while maintaining a fixed distance between functional groups, a feature that is difficult to achieve with traditional aromatic or aliphatic linkers. The continued development of synthetic methods to access diverse BCP-amine derivatives is expected to accelerate the discovery of new functional materials with tailored properties. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues in Bicyclo 1.1.1 Pentan 2 Amine Chemistry

Development of Novel Catalytic Systems for BCP-Amine Synthesis

The synthesis of BCP-amines has traditionally faced challenges, but recent advancements in catalysis are paving the way for more efficient and versatile methods. Future research is focused on discovering powerful new catalytic systems to overcome existing limitations, such as the need for multistep procedures or harsh reaction conditions. nih.gov

One promising area is the advancement of photoredox catalysis . Dual catalysis systems, for instance combining an iridium photocatalyst with a copper catalyst like Cu(acac)₂, have been shown to enable the C,N-difunctionalization of [1.1.1]propellane, offering a direct route to BCP-amine precursors. acs.org Similarly, iron-catalyzed cross-coupling reactions, such as the Kumada coupling of BCP iodides with Grignard reagents, present a simple and rapid method for creating C-C bonds, which can be a key step in more complex BCP-amine syntheses. acs.org

Another key objective is the development of catalysts for the asymmetric synthesis of optically pure BCP-amine derivatives, a goal that has not yet been fully realized. nih.gov Novel strategies and powerful catalysts are in high demand to broaden the applications of these chiral building blocks in medicinal chemistry. nih.gov

Catalytic SystemApproachPotential Advantages
Dual Photoredox/Copper Catalysis C,N-difunctionalization of [1.1.1]propellaneDirect, one-step synthesis of functionalized BCPs. acs.org
Iron Catalysis Kumada cross-coupling of BCP iodidesUses simple, inexpensive catalysts; rapid reaction times. acs.org
Biocatalysis (e.g., Transaminases) Asymmetric synthesis of chiral aminesHigh enantioselectivity, sustainable ("green") chemistry. researchgate.netmdpi.com
Copper-Mediated C-N Coupling Coupling of iodo-BCP building blocks with aminesUtilizes accessible and stable precursors for library synthesis. researchgate.net

Exploration of Underutilized Synthetic Pathways for Bridge-Functionalized BCP-Amines

While the functionalization of BCPs at the bridgehead positions is well-established, the synthesis of bridge-functionalized derivatives, such as bicyclo[1.1.1]pentan-2-amine, is significantly more limited. nih.gov A key area of future research involves exploring less conventional and underutilized synthetic pathways to access these valuable compounds.

One such pathway involves the use of storable and versatile BCP precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) . lboro.ac.uk Research has shown that DIBCP can undergo nucleophilic substitution reactions with various amines and nitrogen-containing heterocycles, providing a direct route to functionalized BCPs. lboro.ac.uk This approach avoids the handling of the highly strained and difficult-to-store [1.1.1]propellane, potentially enabling larger-scale and more practical syntheses. nih.govlboro.ac.uk

Another emerging strategy is the development of multicomponent reactions . A single-step, transition-metal-free multicomponent approach has been developed to create synthetically versatile BCP boronates, which can serve as precursors to a wide range of functionalized BCPs, including amines. researchgate.net Radical-mediated multicomponent carboamination of [1.1.1]propellane also provides an efficient pathway to multi-functionalized BCP-amine derivatives in a one-pot operation. scispace.com These methods are highly modular and offer rapid access to complex molecules from simple starting materials.

Future work will likely focus on expanding the scope of these underutilized pathways and developing new modular approaches that allow for the late-stage installation of the amine functionality onto a pre-functionalized BCP core. nih.gov

Advanced Functionalization Strategies for Secondary Bridge Positions of BCPs

Directly functionalizing the secondary (bridge) C–H bonds of the BCP core is a significant challenge due to their strength and steric hindrance. princeton.edu However, developing such strategies would offer the most streamlined path to 2-substituted BCPs, including this compound. This remains an emerging field with considerable opportunities for innovation. nih.gov

A breakthrough in this area is the use of radical-mediated C–H abstraction . One reported strategy employs the mild, visible-light-induced generation of a strong hydrogen atom abstractor to selectively functionalize the bridge position. princeton.edu This allows for the creation of a versatile BCP "linchpin," such as a 2-bromo-BCP derivative, which possesses orthogonal functional handles at the bridgehead and bridge positions. This intermediate can then undergo further modular elaboration. princeton.edu

Following the initial C-H functionalization, novel metallaphotoredox cross-coupling protocols have been developed to install a variety of groups at the 2-position. princeton.edu These methods have enabled the first general cross-coupling approaches for the 2-amination and 2-arylation of the BCP bridge position, providing one-step access to previously inaccessible structures. princeton.edu

StrategyKey Intermediate/ProcessSubsequent Transformation
Radical C–H Abstraction Generation of a bridge BCP radical via Hydrogen Atom Transfer (HAT). princeton.eduTrapping with a halogen source to form a 2-halo-BCP linchpin. princeton.edu
Metallaphotoredox Catalysis Use of the 2-halo-BCP linchpin. princeton.eduSilyl-radical-mediated protocols for cross-coupling with amines or aryl groups. princeton.edu
Carbene Insertion Rhodium-catalyzed reaction with donor/acceptor carbenes. acs.orgDirect C-H functionalization at the bridgehead position (future potential for bridge). acs.org

The development of these advanced strategies is critical for moving beyond lengthy, non-modular sequences that require the bridge substituent to be installed before the BCP core is constructed. princeton.edu

Expanding the Scope of BCP-Amine Analogues and Heterocyclic Derivatives

As synthetic methodologies improve, a major focus is on applying them to expand the variety of BCP-amine analogues and derivatives, particularly those with relevance to medicinal chemistry. The BCP core is a proven bioisostere, and incorporating it into known drug scaffolds can lead to improved physicochemical properties such as increased solubility and metabolic stability. nih.govacs.org

Recent work has demonstrated the successful synthesis of BCP analogues of several complex pharmaceuticals. acs.orgprinceton.edu For example, methods based on photoredox catalysis have been used to create BCP versions of the anti-inflammatory drug celecoxib (B62257) and the dihydroorotate (B8406146) dehydrogenase inhibitor brequinar. acs.orgnih.gov Furthermore, advanced C-H functionalization strategies have enabled the expedient synthesis of BCP analogues of a JAK inhibitor and a D3-dopamine agonist. princeton.edu

The synthesis of BCPs fused or linked to heterocyclic systems is another rapidly growing area. High-yielding routes to BCP-quinolinones and BCP-pyridinones have been developed, opening the door to new classes of compounds with potential biological activity. lboro.ac.uk The development of scalable routes to 1-bicyclo[1.1.1]pentylpyrazoles (BCPPs) further addresses a gap in the available chemical space for drug discovery. researchgate.net

Future efforts will continue to push the boundaries of molecular complexity, incorporating the BCP-amine motif into a wider range of drug-like molecules, natural products, and novel heterocyclic frameworks to explore new structure-activity relationships. acs.org

Integration of BCP-Amines in Next-Generation Molecular Frameworks for Chemical Biology and Materials Science

The unique, rigid, and linear geometry of the 1,3-disubstituted BCP scaffold makes it an attractive building block not only for medicinal chemistry but also for chemical biology and materials science. nih.govnih.gov The introduction of an amine group provides a key functional handle for conjugation and further modification.

In chemical biology , BCP-amines can be integrated into peptides, nucleosides, and other biomolecules to act as conformational constraints or as probes to study biological processes. acs.org Their rigid structure can enforce specific spatial arrangements of functional groups, which is valuable in the design of enzyme inhibitors or receptor ligands.

In materials science , the BCP cage offers a novel, three-dimensional building block for the construction of polymers, liquid crystals, and other advanced materials. nih.gov The amine functionality on the BCP core allows for its incorporation into polymer backbones or for the surface functionalization of nanomaterials. For example, BCP diacids are used to create various building blocks, and the corresponding amines could be used to construct novel polyamides or other functional polymers with unique thermal and mechanical properties. acs.org While this application is less explored than its use in medicine, the bridge positions provide novel vectors for creating materials with precisely controlled three-dimensional structures. nih.gov

The continued development of synthetic methods to access diverse BCP-amines will be crucial for realizing their full potential in these next-generation applications, providing entry into new chemical and intellectual property space. nih.gov

Q & A

Q. What are the primary synthetic routes to bicyclo[1.1.1]pentan-2-amine, and how do their yields compare?

this compound is synthesized via diverse methodologies:

  • Metal-free homolytic aromatic alkylation : Thirumoorthi et al. demonstrated the alkylation of benzene with iodinated precursors under radical conditions, yielding 3-phenyl derivatives .
  • Radical fluorination : Goh et al. achieved fluorination using radical intermediates generated from azido precursors, enabling access to 3-fluorobicyclo[1.1.1]pentan-1-amine .
  • Carbene insertion : Huang et al. reported dichlorocarbene insertion into bicyclo[1.1.0]butanes, followed by reduction to BCP derivatives . Yields vary depending on substituents (e.g., fluorination yields ~50–70% ), with optimization required for scale-up.

Q. Why is bicyclo[1.1.1]pentane (BCP) used as a bioisostere for phenyl rings?

BCP replaces phenyl groups to improve drug-like properties:

  • Enhanced solubility and metabolic stability : Stepan et al. showed BCP-based γ-secretase inhibitors exhibit higher activity and better physicochemical profiles compared to phenyl analogs .
  • Reduced lipophilicity : BCP’s saturated structure lowers logP values, improving pharmacokinetics .
  • Structural mimicry : The BCP motif maintains comparable bond angles and distances to phenyl, enabling similar steric interactions .

Q. What safety precautions are critical when handling this compound derivatives?

Key safety measures include:

  • Ventilation and PPE : Use fume hoods and gloves to avoid inhalation/skin contact (per SDS guidelines) .
  • Emergency protocols : Immediate medical consultation is advised upon exposure, with safety data sheets provided to attending physicians .
  • Stability testing : Assess thermal and light sensitivity to prevent decomposition during storage .

Advanced Research Questions

Q. How can photochemical reactions expand the functionalization of this compound?

Harmata et al. developed a photochemical formal (4 + 2)-cycloaddition using imine-substituted BCPs, converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This method introduces sp³-rich complexity via diradical intermediates, enabling access to novel building blocks for medicinal chemistry .

Q. What strategies address contradictions in fluorination methods for BCP derivatives?

Conflicting fluorination approaches include:

  • Radical pathways : Goh et al. utilized azido precursors with radical initiators .
  • Carbene insertion : Mykhailiuk et al. generated :CF₂ via CF₃TMS/NaI mixtures for difluorocarbene insertion into bicyclo[1.1.0]butanes . Key considerations:
  • Reagent compatibility : Radical methods tolerate electron-deficient substrates, while carbene insertion requires strained intermediates.
  • Selectivity : Carbene approaches yield geminal difluorides, whereas radical routes favor mono-fluorination .

Q. How do 1,3-thiosulfonylation reactions enhance bicyclo[1.1.1]pentane functionalization?

Zhu et al. achieved 1,3-thiosulfonylation of BCPs using thiosulfonates, introducing fluoroalkylthio (e.g., SCF₃) and seleno groups. This method diversifies BCP scaffolds for drug discovery, enabling dual functionalization at C1 and C3 positions .

Q. What computational models predict the physicochemical properties of this compound derivatives?

  • PSA (Polar Surface Area) : Experimental PSA values (e.g., 17.07 Ų ) correlate with membrane permeability and solubility.
  • LogP calculations : Density functional theory (DFT) optimizes substituent effects on lipophilicity .
  • Molecular dynamics (MD) : Simulates conformational flexibility to assess bioisosteric fit .

Recent Trends and Challenges

  • Therapeutic applications : BCP derivatives are explored as kinase inhibitors (e.g., DLK inhibitors for neurodegenerative diseases ).
  • Scalability : Challenges persist in large-scale synthesis due to reliance on radical intermediates and sensitive precursors .
  • Patent landscape : Over 300 patents filed since 2016 highlight industrial interest, though no BCP-based drugs are yet marketed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.